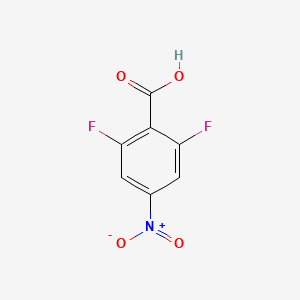

2,6-Difluoro-4-nitrobenzoic acid

Descripción general

Descripción

2,6-Difluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It has a molecular weight of 203.1 .

Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-nitrobenzoic acid is 1S/C7H3F2NO4/c8-4-1-3 (10 (13)14)2-5 (9)6 (4)7 (11)12/h1-2H, (H,11,12) and the InChI key is VDDOEPCUFDOETL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,6-Difluoro-4-nitrobenzoic acid has a melting point of 92-96°C and a predicted boiling point of 335.5±42.0 °C .Aplicaciones Científicas De Investigación

Biomonitoring of Chemical Exposure

- Biomonitoring in Workers : A study by Jones et al. (2005) explored the monitoring of urinary metabolites in workers exposed to nitrotoluenes, including 2,6-dinitrobenzoic acid, a chemical structurally related to 2,6-Difluoro-4-nitrobenzoic acid. This research highlighted the importance of developing methods to biomonitor workers exposed to such chemicals, indicating potential applications in occupational health and safety (Jones et al., 2005).

Environmental Sensing and Pollution Monitoring

- Detection of Pollutants : Ghosh et al. (2015) reported on luminescent metal-organic frameworks (MOFs) capable of sensing nitroaromatics like 4-nitrobenzoic acid, which is similar to 2,6-Difluoro-4-nitrobenzoic acid. These MOFs were effective in detecting explosive and pollutant nitroaromatic compounds in environmental water samples, suggesting potential applications in environmental monitoring (Ghosh et al., 2015).

Material Science and Engineering

- Chemical Modification of Surfaces : Tsubota et al. (2006) investigated the chemical reaction of hydrogenated diamond surfaces with nitrobenzoic acid derivatives, including molecules structurally related to 2,6-Difluoro-4-nitrobenzoic acid. This research could be relevant to the development of advanced materials and surface treatments in engineering and nanotechnology (Tsubota et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

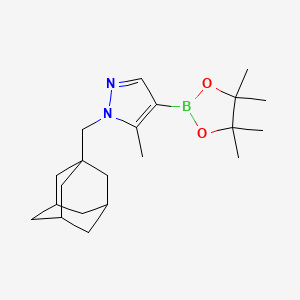

The primary target of 2,6-Difluoro-4-nitrobenzoic acid It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions.

Mode of Action

The mode of action of 2,6-Difluoro-4-nitrobenzoic acid involves its interaction with these organoboron reagents. In the Suzuki–Miyaura coupling reaction, the compound may act as an electrophile, reacting with the organoboron reagents, which act as nucleophiles .

Biochemical Pathways

The biochemical pathways affected by 2,6-Difluoro-4-nitrobenzoic acid are related to the Suzuki–Miyaura coupling reactions. These reactions are part of the broader class of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis . The downstream effects of these reactions include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 2,6-Difluoro-4-nitrobenzoic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .

Propiedades

IUPAC Name |

2,6-difluoro-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDOEPCUFDOETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)

![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)

![[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2606882.png)

![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2606888.png)

![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)